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molecular formula C9H9NO2 B8558241 3-ethyl-3H-furo[3,4-c]pyridin-1-one

3-ethyl-3H-furo[3,4-c]pyridin-1-one

Cat. No. B8558241
M. Wt: 163.17 g/mol
InChI Key: NQEQGYSDKPSGHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977351B2

Procedure details

A solution of 2,2,6,6-tetramethyl-piperidine (20.3 ml, 120 mmol) in a 250 ml round bottomed flask equipped with a magnetic stirrer, is put under argon atmosphere and 60 ml of dry THF is added. The reaction mixture is cooled to −78° C. by adding a controlled amount of dry ice to an acetone bath. The cooled reaction mixture is treated dropwise with nBuLi solution (64 mL of a 2.5 M solution in hexanes, 160 mmol) and the reaction is let stir at −78° C. for 0.5 h. A solution of isonicotinic acid (4.92 g, 40 mmol) in THF (60 mL) is added dropwise to the reaction at −78° C. The reaction is stirred at −78° C. for 1 h and is then warmed to −20° C. The reaction mixture is treated with propionaldehyde (7.2 ml, 100 mmol, 2.5 eq) dropwise at −50° C. The reaction is stirred at −20° C. for 2 h and warmed to room temperature overnight. The reaction mixture is concentrated and the residue is dissolved in water and ether. The aqueous layer is collected and extracted with dichloromethane and ether (6×50 ml). The aqueous phase is concentrated and the residue is dissolved in EtOH (30 mL) and acetic acid (2 mL) and heated at reflux overnight under argon. The reaction mixture is cooled to room temperature and concentrated. The residue is purified by chromatography (silica gel, MeOH/chloroform) to give the title compound (0.674 g, 10%) as an oil.
Quantity
20.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
4.92 g
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
7.2 mL
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Six
Yield
10%

Identifiers

REACTION_CXSMILES
CC1(C)CCCC(C)(C)N1.C(=O)=O.[Li][CH2:15][CH2:16][CH2:17][CH3:18].[C:19]([OH:27])(=[O:26])[C:20]1C=[CH:24][N:23]=[CH:22][CH:21]=1.C(=O)CC>C1COCC1>[CH2:17]([CH:16]1[C:15]2[CH:24]=[N:23][CH:22]=[CH:21][C:20]=2[C:19](=[O:26])[O:27]1)[CH3:18]

Inputs

Step One
Name
Quantity
20.3 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
4.92 g
Type
reactant
Smiles
C(C1=CC=NC=C1)(=O)O
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
7.2 mL
Type
reactant
Smiles
C(CC)=O
Step Six
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
is let stir at −78° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
STIRRING
Type
STIRRING
Details
The reaction is stirred at −78° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
is then warmed to −20° C
STIRRING
Type
STIRRING
Details
The reaction is stirred at −20° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in water
CUSTOM
Type
CUSTOM
Details
The aqueous layer is collected
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane and ether (6×50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous phase is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in EtOH (30 mL)
TEMPERATURE
Type
TEMPERATURE
Details
acetic acid (2 mL) and heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight under argon
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography (silica gel, MeOH/chloroform)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)C1OC(C2=C1C=NC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.674 g
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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